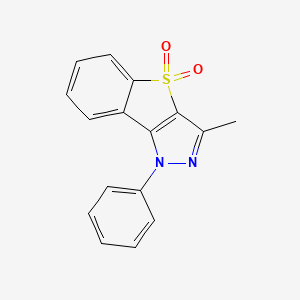

3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide is a heterocyclic compound that belongs to the class of pyrazoles This compound is known for its unique structural features, which include a benzothieno ring fused with a pyrazole ring The presence of the 4,4-dioxide group adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide typically involves the following steps:

Gewald’s Synthesis: The key intermediate, ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carboxylate, is prepared using Gewald’s synthesis.

Cyclization: The intermediate undergoes cyclization to form the thieno[3,2-c]pyrazole core structure.

Oxidation: The final step involves the oxidation of the thieno[3,2-c]pyrazole to introduce the 4,4-dioxide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thieno ring.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide has several scientific research applications:

Medicinal Chemistry: This compound has shown potential as an antimicrobial and antitumor agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and optoelectronic devices.

Chemical Biology: It can be used as a probe to study biological processes involving sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways and targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

3-Methyl-1-phenyl-1H-pyrazole: Lacks the benzothieno ring and 4,4-dioxide group.

1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Contains a pyrazole ring but differs in the substituents and overall structure.

5-Chloro-3-Methyl-1-Phenyl-1H-pyrazole: Similar core structure but with different substituents.

Uniqueness

The uniqueness of 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide lies in its fused benzothieno-pyrazole structure and the presence of the 4,4-dioxide group.

Biological Activity

3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothieno ring fused with a pyrazole moiety, contributing to its unique properties and biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups at specific positions enhance antimicrobial efficacy .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-Methyl-1-phenyl-pyrazole | E. coli | 15 |

| 3-Methyl-1-phenyl-pyrazole | S. aureus | 18 |

Anti-inflammatory Activity

Pyrazole derivatives have been noted for their anti-inflammatory effects. In experimental models, compounds similar to 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole were evaluated for their ability to reduce inflammation induced by carrageenan. Results showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

The anticancer properties of pyrazoles have been explored in various studies. For instance, derivatives were tested against breast cancer cell lines (MCF-7), showing promising cytotoxic effects. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-Methyl-1-phenyl-pyrazole | MCF-7 | 25 |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some pyrazole derivatives inhibit enzymes such as monoamine oxidase (MAO), which is linked to neuroprotective effects.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer and anti-inflammatory properties.

Case Study 1: Antimicrobial Evaluation

A series of synthesized pyrazole derivatives were screened for antimicrobial activity using the disc diffusion method. Results indicated that certain substitutions on the phenyl ring significantly enhanced activity against E. coli and S. aureus, suggesting a potential pathway for developing new antibiotics .

Case Study 2: Anticancer Screening

In vitro studies involving MCF-7 cell lines demonstrated that specific structural modifications in pyrazole compounds could lead to increased cytotoxicity. The study highlighted the importance of substituent groups in enhancing anticancer activity through apoptosis pathways .

Properties

CAS No. |

71087-62-2 |

|---|---|

Molecular Formula |

C16H12N2O2S |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

3-methyl-1-phenyl-[1]benzothiolo[3,2-c]pyrazole 4,4-dioxide |

InChI |

InChI=1S/C16H12N2O2S/c1-11-16-15(18(17-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)21(16,19)20/h2-10H,1H3 |

InChI Key |

OTUKHJHWSAVWJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.